7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-17-10-4-2-9(3-5-10)11-8-12(16)15-6-7-18-13(15)14-11/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIUSTOTGJAORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)N3CCSC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Condensation: Formation of the Dihydropyrimidine-2-Thione Intermediate
The synthesis begins with a three-component Biginelli condensation, a well-established method for constructing dihydropyrimidine scaffolds. This reaction typically involves:
- 4-Methoxybenzaldehyde as the aldehyde component, introducing the 4-methoxyphenyl group at position 7 of the final product.
- Thiourea as the source of the sulfur atom and amino group, facilitating cyclization.
- Ethyl acetoacetate as the 1,3-dicarbonyl compound, providing the ketone functionality at position 5.
The reaction is catalyzed by molecular iodine (0.03 mmol) in acetonitrile under reflux conditions. The product, 5-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-ol , is isolated via filtration and recrystallized from ethanol, achieving yields of 76–88%. Key advantages of this method include operational simplicity and high atom economy.
Cyclization with Ethyl Chloroacetate: Construction of the Thiazolo[3,2-a]Pyrimidine Core
The dihydropyrimidine-2-thione intermediate undergoes cyclization with ethyl chloroacetate to form the thiazolo[3,2-a]pyrimidine ring. This step proceeds via nucleophilic substitution, where the thiol group attacks the α-carbon of ethyl chloroacetate, followed by intramolecular cyclization.
Reaction Conditions :
- The intermediate is reacted with a 1.5:1 molar excess of ethyl chloroacetate in dichloromethane.
- Triethylamine (0.5 mL) is added as a base to neutralize HCl byproducts.
- The mixture is stirred at room temperature for 5 hours, followed by concentration and recrystallization from ethanol.
The product, 7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one , is obtained in 82–88% yield. Crystallographic studies confirm the Z-configuration of the benzylidene moiety and the planar arrangement of the bicyclic system.
Structural Elucidation and Spectroscopic Characterization
The compound’s structure is verified through a combination of techniques:
- ¹H NMR : Signals at δ 7.73 ppm (d, J = 8.4 Hz) correspond to the 4-methoxyphenyl aromatic protons, while the methoxy group resonates at δ 3.87 ppm (s).
- 13C NMR : The ketone carbonyl at position 5 appears at δ 195.2 ppm, and the thiazole carbons are observed at δ 167.3 and 152.6 ppm.
- X-ray Diffraction : Single-crystal analysis reveals a dihedral angle of 87.8° between the thiazole ring and the 4-methoxyphenyl group, confirming steric constraints imposed by the syn orientation of the 2-hydroxy and 3-methoxy substituents.
Reaction Optimization and Yield Improvements
Critical parameters for maximizing yield and purity include:
- Solvent Choice : Acetonitrile outperforms ethanol or THF in the Biginelli step due to superior solubility of intermediates.
- Catalyst Loading : Increasing iodine to 0.05 mmol reduces reaction time but may promote side reactions.
- Temperature Control : Reflux conditions (80°C) are optimal for cyclization, whereas higher temperatures lead to decomposition.
Challenges and Limitations
- Stereochemical Control : The Z-configuration of the benzylidene moiety is thermodynamically favored but may require chiral auxiliaries for enantioselective synthesis.
- Byproduct Formation : Over-alkylation at the thiazole nitrogen can occur if ethyl chloroacetate is in excess, necessitating precise stoichiometry.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites, using reagents like alkyl halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its neuroprotective and anti-inflammatory properties, making it a candidate for the treatment of neurodegenerative diseases and inflammatory conditions
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound has been shown to interact with proteins involved in inflammation and apoptosis, such as NF-kB and caspase-3.
Pathways Involved: It inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress, leading to decreased production of pro-inflammatory cytokines and reduced apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological activities of analogous thiazolo[3,2-a]pyrimidinone derivatives:
Key Observations
Fluorobenzylidene (): Fluorine increases metabolic stability and bioavailability due to its electronegativity and small size . Hydroxyethyl (): Improves aqueous solubility, critical for in vivo applications .
Biological Activity: Thiadiazolo-thienopyrimidinones (e.g., USP/VA-1) show potent anti-HIV-2 and antibacterial activity, suggesting the target compound’s 4-methoxyphenyl group may confer similar properties . Bulky substituents (e.g., trimethoxybenzylidene in ) may enhance anticancer activity by sterically modulating enzyme interactions .
Synthetic Routes: Traditional cyclocondensation methods (e.g., ) are common but may require harsh conditions. Microwave-assisted domino-RDA reactions () offer efficient, high-yield pathways for ring formation .
Biological Activity
7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a heterocyclic compound notable for its complex structure and potential biological activities. This compound features a thiazolo and pyrimidine ring system, with a methoxyphenyl group that enhances its chemical properties and biological interactions. Recent studies have explored its pharmacological applications, particularly in cancer treatment and other therapeutic areas.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of various functional groups that contribute to its biological activity.
Anticancer Properties
Research has demonstrated that this compound exhibits antineoplastic activity , particularly against breast cancer cell lines. In vitro studies indicate that this compound can induce apoptosis in cancer cells by targeting critical signaling pathways such as RAS/PI3K/Akt. The compound has shown an IC50 value of approximately against MCF-7 breast cancer cells, indicating significant potency in inhibiting cell growth .
The mechanism underlying the anticancer effects involves the inhibition of phosphorylated RAS and JNK proteins, leading to altered gene expression profiles associated with cell survival and proliferation. Notably, the compound has been shown to upregulate tumor suppressor genes such as p21 and p53, further contributing to its anticancer efficacy .
Comparative Biological Activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazolo and pyrimidine rings with methoxy substitution | Anticancer activity against MCF-7 cells |
| 6-Acetyl-7-methyl-5-(3-nitrophenyl)-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one | Nitrophenyl group | Enhanced antibacterial activity |
| Ethyl 3-(4-methoxyphenyl)-5-(morpholino)-thiazolo[3,2-a]pyrimidine | Morpholine substitution | Improved interaction with biological targets |
This table highlights how structural modifications can influence the biological activities of thiazolo-pyrimidine derivatives.
Case Studies
A significant study focused on the synthesis and evaluation of various thiazolo-pyrimidine derivatives revealed that compounds similar to this compound exhibited diverse biological activities. These included antimicrobial effects and potential applications in treating neurodegenerative diseases through inhibition of acetylcholinesterase (AChE) activity. The findings suggest that structural diversity within this class of compounds can lead to varying therapeutic potentials .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. However, further investigations are needed to fully understand its metabolism and potential toxicity profiles. The presence of the methoxy group is believed to enhance solubility and bioavailability, making it a candidate for further development in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
